Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
Overview
Description
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a chemical compound with the molecular weight of 211.3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The InChI code for this compound is1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3
. This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate and related compounds have been extensively studied for their synthesis and structural properties. For instance, the base-catalyzed condensation of specific aldehydes with 1-azabicyclo compounds has been a method to prepare various azabicyclo derivatives, providing detailed information on their molecular conformation through X-ray crystallography (Sonar et al., 2006). Such studies are crucial for understanding the 3D arrangement of these molecules, which is fundamental for their potential applications in various fields including material science and pharmacology.
Synthetic Methodologies
Researchers have developed novel synthetic methodologies to construct azabicyclo derivatives, which are integral to the structural framework of many natural products and pharmaceuticals. A notable approach includes the tandem Horner-Emmons olefination-conjugate addition reaction, which enables the formation of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, a key step in synthesizing analogues of complex alkaloid structures (Callis et al., 1996). Such methodologies expand the toolbox for synthetic chemists, allowing for the creation of diverse and complex molecular architectures.
Chemical Transformations and Reactivity
The chemical reactivity of azabicyclo derivatives, including those related to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, has been a subject of interest. Studies have explored various chemical transformations, such as the synthesis of diastereoisomers and their subsequent degradation, which are pivotal for understanding the chemical behavior and potential applications of these compounds (Kongkathip et al., 1999). This knowledge is crucial for the development of new drugs and materials.
Conformational and Pharmacological Studies
The conformational dynamics and potential pharmacological applications of azabicyclo derivatives have been explored through structural and conformational studies. For example, research on esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol has provided insights into their preferred molecular conformations and their implications for pharmacological activity (Izquierdo et al., 1991). Understanding these aspects is essential for designing molecules with desired biological activities.
Nematicidal Activity
Recent research has also investigated the nematicidal activity of novel azabicyclo derivatives, showing potential in agricultural applications. Compounds derived from 5-HT3 receptor antagonists exhibited significant lethal rates against pinewood nematodes, suggesting their use as bioactive agents in pest control (Xu et al., 2021). Such findings open new avenues for the development of environmentally friendly pesticides.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIQRWMZBXNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2CCC(C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892384 | |
Record name | Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate | |
CAS RN |
56880-11-6 | |
Record name | Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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